2-Bromo-3-fluorobenzaldehyde
Overview
Description
2-Bromo-3-fluorobenzaldehyde is a halogenated aromatic aldehyde that serves as a key intermediate in the synthesis of various organic compounds. The presence of both bromine and fluorine atoms on the benzene ring makes it a versatile reagent for further chemical transformations, including palladium-catalyzed reactions and halodeboronation processes.
Synthesis Analysis
The synthesis of compounds related to 2-bromo-3-fluorobenzaldehyde often involves palladium-catalyzed reactions. For instance, 2-bromobenzaldehydes can be converted to 1-aryl-1H-indazoles using arylhydrazines in the presence of a palladium catalyst and phosphorus chelating ligands . Similarly, selective ortho-bromination of benzaldoximes, followed by deprotection, yields substituted 2-bromobenzaldehydes . Moreover, a scalable synthesis of 2-bromo-3-fluorobenzonitrile, which shares the halogenated aromatic core with 2-bromo-3-fluorobenzaldehyde, has been achieved through bromodeboronation of aryl boronic acids .
Molecular Structure Analysis
The molecular structure of 2-bromo-3-fluorobenzaldehyde is characterized by the presence of a bromine atom and a fluorine atom on the benzene ring, which significantly influences its reactivity and interaction with other molecules. The halogens are ortho to each other, which can lead to unique electronic and steric effects during chemical reactions.
Chemical Reactions Analysis
2-Bromo-3-fluorobenzaldehyde can undergo various chemical reactions due to the presence of reactive sites. For example, it can participate in one-pot allylboration-Heck reactions to produce 3-methyleneindan-1-ols . It can also be involved in cascade reactions to synthesize 2H-3-nitrothiochromenes . The bromine atom makes it a suitable candidate for palladium-catalyzed carbonylation reactions to synthesize functionalized isoindolinones and carbonylative cyclization to form 3-phenoxy-1,3-dihydro-1-isobenzofuranones .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-bromo-3-fluorobenzaldehyde are influenced by the halogen substituents on the aromatic ring. These substituents can affect the compound's boiling point, melting point, solubility, and stability. The electron-withdrawing effect of the fluorine atom and the electron-donating nature of the bromine atom can also impact the reactivity of the aldehyde group, making it a valuable compound in organic synthesis.
Scientific Research Applications
Synthesis and Antimicrobial Activities
2-Bromo-3-fluorobenzaldehyde has been utilized in the synthesis of various chemical compounds with potential biological and medicinal applications. For instance, it is used in the preparation of fluorinated chromones and chlorochromones, which are screened for their antimicrobial activities (Jagadhani, Kundalikar, & Karale, 2014). Similarly, it aids in creating structures like benzothiazepines and pyrazolines with defined spectral data, further indicating its role in pharmaceutical research (Jagadhani, Kundlikar, & Karale, 2015).
Material Science and Chemistry
In material science and chemistry, the compound is involved in creating novel aromatic scaffolds, which are essential for developing new materials and chemical entities. For example, it's used in the synthesis of methyl 4-bromo-2-methoxybenzoate, showcasing its utility in complex chemical synthesis processes (Chen Bing-he, 2008). Moreover, it's a key component in creating derivatives used in palladium-catalyzed cross-coupling conditions, highlighting its role in advanced synthetic chemistry (Ghosh & Ray, 2017).
Analytical and Physical Chemistry
2-Bromo-3-fluorobenzaldehyde is also significant in analytical and physical chemistry. Its analysis and the separation of its regioisomers are crucial in the quality control of pharmaceutical products, as seen in its use for active drug substance production (Shen, Semin, Fang, & Guo, 2016). Additionally, the study of its molecular structure and properties, such as in X-ray diffraction technique and vibrational spectroscopy, provides deeper insights into the characteristics of such compounds (Tursun et al., 2015).
Safety And Hazards
properties
IUPAC Name |
2-bromo-3-fluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO/c8-7-5(4-10)2-1-3-6(7)9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJBMGYWRHGZBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647546 | |
Record name | 2-Bromo-3-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10647546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-fluorobenzaldehyde | |
CAS RN |
891180-59-9 | |
Record name | 2-Bromo-3-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10647546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-3-fluorobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.